molecular formula C9H7ClF3NO2 B6179034 methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate CAS No. 2106815-34-1

methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate

Cat. No.: B6179034
CAS No.: 2106815-34-1
M. Wt: 253.6
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Description

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate is an organic compound with the molecular formula C9H7ClF3NO2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methyl, and trifluoromethyl groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate typically involves the reaction of 3-chloro-6-methyl-2-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • Methyl 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylate
  • Methyl 3-chloro-6-methylpyridine-4-carboxylate

Uniqueness

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides a site for further chemical modifications

Properties

CAS No.

2106815-34-1

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.6

Purity

95

Origin of Product

United States

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